REACTION_CXSMILES
|
NCC(O)=O.[NH:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11].[O-]P([O-])([O-])=O.[K+].[K+].[K+].[F:20][C:21]1[CH:22]=[CH:23][C:24](I)=[C:25]([C:27](=[O:29])[CH3:28])[CH:26]=1>[Cu]I>[C:27]([C:25]1[CH:26]=[C:21]([F:20])[CH:22]=[CH:23][C:24]=1[N:6]1[CH2:10][CH2:9][CH2:8][C:7]1=[O:11])(=[O:29])[CH3:28] |f:2.3.4.5|
|
Name
|
|
Quantity
|
284 mg
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
1.73 mL
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
K3PO4
|
Quantity
|
10.05 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C1)C(C)=O)I
|
Name
|
CuI
|
Quantity
|
180 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1,4-Dioxane (50 mL) was degassed
|
Type
|
TEMPERATURE
|
Details
|
by heating briefly
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
bubbling nitrogen gas through the solvent for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 100° C. under N2 for 10 hours
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite plug
|
Type
|
WASH
|
Details
|
eluting with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (5% MeOH in DCM)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=CC(=C1)F)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |